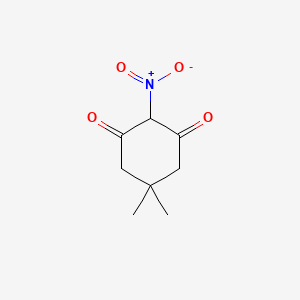

5,5-Dimethyl-2-nitrocyclohexane-1,3-dione

Description

Historical Context of Research on 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione and Related 1,3-Diones

The study of this compound is rooted in the broader history of research on 1,3-dicarbonyl compounds. The parent scaffold, 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone, is a well-documented organic compound. studycorgi.comwikipedia.org Its synthesis was established early on, involving a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation. studycorgi.comquora.com Dimedone itself gained prominence as a reagent for the derivatization and detection of aldehydes. wikipedia.org

Significance of this compound in Contemporary Organic Synthesis and Chemical Sciences

The significance of this compound in modern organic synthesis stems from the combined functionalities of the 1,3-dione and the nitro group. 1,3-Diones, in general, are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds for many biologically active molecules and pharmaceuticals. researchgate.netnih.govgoogle.com

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the molecule. nih.govnih.gov Nitroalkenes, for example, are highly reactive and are employed in the synthesis of a diverse range of heterocyclic compounds through reactions like Michael additions and cycloadditions. rsc.org The presence of the nitro group in the dione (B5365651) structure enhances the acidity of the C2 proton and activates the molecule for various nucleophilic reactions. While specific, widespread applications of this compound are not extensively documented in dedicated studies, its structural motifs suggest its potential as a versatile building block. For instance, derivatives of dimedone have been investigated for their potential in medicinal chemistry, including their use in the synthesis of compounds with anticancer properties. researchgate.net

Overview of Research Objectives and Key Academic Areas for this compound

Current research involving scaffolds like this compound is generally directed towards several key areas in organic chemistry. A primary objective is the development of novel synthetic methodologies. The unique combination of functional groups in this molecule makes it an interesting substrate for exploring new reactions and for use in multicomponent reactions to build molecular complexity in a single step.

A significant area of focus is the synthesis of heterocyclic compounds. nih.govrsc.orgresearchgate.net The reactivity of the dione and nitro functionalities can be harnessed to construct a variety of ring systems, which are of interest in medicinal chemistry and materials science. Research in this area aims to develop efficient and stereoselective methods for the synthesis of these complex molecules.

Furthermore, the biological activity of molecules derived from such scaffolds is an active field of investigation. Given that derivatives of dimedone and other nitro compounds have shown a range of biological effects, a research objective is to synthesize and screen new derivatives of this compound for potential therapeutic applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-2-nitrocyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-8(2)3-5(10)7(9(12)13)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBVMIUGMLTNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399989 | |

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37862-17-2 | |

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione and Analogues

Classical Approaches to 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione Synthesis

The traditional synthesis of this compound is rooted in well-established organic chemistry principles, primarily focusing on the robust construction of the dimedone precursor followed by electrophilic nitration.

Condensation Reactions in the Formation of the Dione (B5365651) Core

The cornerstone of classical dimedone synthesis is a sequence involving a Michael addition followed by an intramolecular Claisen (or Dieckmann-like) condensation. This process begins with the reaction between mesityl oxide (4-methylpent-3-en-2-one) and a malonic ester, typically diethyl malonate. The reaction is base-catalyzed, with a strong base like sodium ethoxide being used to deprotonate the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide) in a conjugate addition, forming a new carbon-carbon bond. organic-chemistry.orgslideshare.net The resulting intermediate subsequently undergoes an intramolecular cyclization, where an enolate formed on one of the ester groups attacks the other ester's carbonyl carbon, leading to the formation of a cyclic β-keto ester. slideshare.net

Nitration Procedures for this compound

Once the 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) precursor is obtained, the nitro group is introduced at the C-2 position, which is an active methylene (B1212753) position situated between the two carbonyl groups. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyls, facilitating the formation of an enolate intermediate.

The nitration is typically achieved by reacting the dimedone with a suitable nitrating agent. Common reagents for such transformations include nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid or acetic anhydride. The reaction proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the enol or enolate form of the dione. The enolate is the active nucleophile that attacks the electrophilic nitronium ion, leading to the formation of the C-N bond at the C-2 position. Various nitrating agents and systems have been developed for organic synthesis, including mixtures of nitric and acetic acids, acetyl nitrate (B79036), and N-nitro heterocyclic compounds. wikipedia.org

Multistep Sequence Design for 5,5-Dimethylcyclohexane-1,3-dione Precursors

The classical synthesis of dimedone is an excellent example of a multistep sequence designed for building cyclic molecules. organic-chemistry.org The entire process can be summarized as follows:

Enolate Formation: A base, such as sodium ethoxide generated from sodium metal in absolute ethanol, deprotonates diethyl malonate. wikipedia.org

Michael Addition: The diethyl malonate enolate adds to mesityl oxide. slideshare.netwikipedia.org

Intramolecular Condensation: The intermediate undergoes a base-catalyzed intramolecular cyclization to form a cyclic β-keto ester.

Hydrolysis and Decarboxylation: The resulting cyclic ester is then subjected to saponification (hydrolysis) using a strong base like potassium hydroxide, followed by acidification. The acidic conditions promote the decarboxylation of the resulting β-keto acid, yielding the final 5,5-dimethylcyclohexane-1,3-dione product. wikipedia.org

| Reactant | Reagents and Conditions | Purpose |

| Diethyl malonate & Mesityl oxide | 1. Sodium in absolute ethanol (forms Sodium ethoxide) 2. Reflux | Michael addition and intramolecular condensation |

| Intermediate Ester | 1. Potassium hydroxide in water, Reflux 2. Hydrochloric acid | Saponification (hydrolysis) and decarboxylation |

Modern Advancements and Optimized Strategies in this compound Synthesis

While the classical methods are effective, modern organic synthesis seeks to improve efficiency, yield, and environmental friendliness through the application of advanced chemical principles and catalysis.

Enolate Chemistry in this compound Synthesis

Enolates are central to the synthesis of this compound and its precursor. organic-chemistry.org An enolate is an anion formed by the removal of a proton from the α-carbon of a carbonyl compound. wikipedia.org Its importance is twofold:

In Dione Core Synthesis: The initial carbon-carbon bond formation in the classical synthesis of dimedone is a Michael addition, which relies on the generation of a nucleophilic enolate from diethyl malonate. organic-chemistry.orgslideshare.net The subsequent intramolecular cyclization is also an enolate-driven reaction. The acidity of the protons adjacent to the carbonyl group dictates the ease of enolate formation. organic-chemistry.org

In Nitration: The introduction of the nitro group at the C-2 position of dimedone proceeds through its enolate form. 5,5-dimethylcyclohexane-1,3-dione exists in a keto-enol tautomeric equilibrium in solution. nist.gov The presence of a base can deprotonate the enol or the α-carbon of the keto form to generate the enolate, which then acts as the nucleophile in the nitration reaction.

The stability of enolates is enhanced by the delocalization of the negative charge onto the oxygen atom through resonance. wikipedia.org In 1,3-dicarbonyl compounds like dimedone, the resulting enolate is particularly stable because the charge is delocalized over two oxygen atoms and one carbon atom, which significantly increases the acidity of the C-2 protons.

Catalytic Approaches in the Synthesis of 1,3-Cyclohexanedione (B196179) Derivatives

Modern synthetic strategies often employ catalysts to improve reaction rates, selectivity, and sustainability. For the synthesis of the 1,3-cyclohexanedione scaffold, several catalytic methods have been developed as alternatives to the classical condensation route.

One significant approach is the catalytic hydrogenation of resorcinol (1,3-dihydroxybenzene) or its derivatives. sigmaaldrich.com For instance, 1,3-cyclohexanedione can be produced by the semi-hydrogenation of resorcinol over a catalyst like Raney Nickel or Palladium on carbon (Pd/C). google.comwikipedia.org This method offers a more direct route to the core structure from readily available aromatic precursors.

Furthermore, acid-catalyzed reactions have been explored. For example, acid catalysts can be used in formal (4+1) cycloaddition reactions to generate spiro wikipedia.orgstudycorgi.comdecanes from enone derivatives and 1,3-cyclohexanedione. orgsyn.org Research has shown that limiting the loading of the 1,3-cyclohexanedione reactant can significantly reduce the required amount of acid catalyst, improving the efficiency and scope of the reaction. orgsyn.org Other catalytic systems, such as those using sodium bicarbonate or other mild bases in aqueous media, have been developed for Knoevenagel condensations involving 5,5-dimethylcyclohexane-1,3-dione, highlighting a move towards more environmentally benign "green chemistry" procedures.

Microwave-Assisted Synthesis of Nitrocyclohexane Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comnih.gov This technology utilizes microwave radiation to heat reactants directly and uniformly, a process known as dielectric heating. nih.gov The efficiency of microwave heating is particularly beneficial for synthesizing nitrogen-containing heterocyclic compounds, which are significant in pharmaceuticals. ijpsjournal.com

The application of microwave irradiation is particularly effective in promoting Michael addition reactions, a key step in the synthesis of many nitrocyclohexane derivatives. mdpi.comnih.gov For instance, the synthesis of γ-nitro aliphatic methyl esters via Michael additions is significantly faster under microwave irradiation, with reaction times reduced from hours or days to just minutes, accompanied by cleaner reactions and higher yields. researchgate.net This rate acceleration is attributed to specific (non-thermal) microwave effects, especially in polar systems, which go beyond purely thermal effects. mdpi.com

Studies have demonstrated the successful use of microwaves in the synthesis of various heterocyclic and polycyclic compounds with good to excellent yields. ijpsjournal.comnih.gov For example, a microwave-assisted, three-component synthesis of 2,4,5-trisubstituted imidazoles in an ionic liquid reduced reaction times from hours to minutes. ijpsjournal.com Similarly, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was completed in 4 minutes with yields of 82-96% under microwave irradiation at 70°C, a significant improvement over conventional methods. ijpsjournal.com In the context of dione derivatives, microwave-assisted phospha-Michael addition reactions on 13α-oestrone series containing an α,β-unsaturated ketone moiety have been shown to produce tertiary phosphine oxide diastereomers in high yields. nih.gov The Michael addition of various nucleophiles to unprotected 3-(2-nitrovinyl)indoles also proceeds smoothly and rapidly under microwave activation. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Amide to Carboxylic Acid Conversion | 1 hour reflux, 90% conversion | 7 minutes, >99% conversion | youtube.com |

| Quinolone Synthesis | 24 hours, 34% yield | Not specified time, 72% yield | nih.gov |

| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazole Synthesis | Lengthy process, moderate yields | 4 minutes, 82-96% yields | ijpsjournal.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krd The twelve principles of green chemistry provide a framework for achieving sustainability at the molecular level, encompassing the entire life-cycle of a chemical process. edu.krd These principles advocate for waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. firp-ula.org

In the synthesis of this compound and its precursor, dimedone, green chemistry approaches are increasingly being implemented. researchgate.net The synthesis of dimedone derivatives often utilizes multicomponent reactions (MCRs), which are considered a green strategy as they generate diverse products with less synthetic effort and under safer conditions. researchgate.netrsc.org These reactions enhance efficiency and reduce waste by combining multiple reactants in a single step. rsc.org

A key aspect of green synthesis is the use of environmentally benign solvents, with water being a preferred choice. nih.gov For example, a one-pot green synthesis of dimedone-coupled 2,3-dihydrofuran derivatives was developed using water as the solvent at 100°C. nih.gov The advancement of green chemistry approaches also encourages regioselective nitration procedures that avoid the harsh conditions and isomeric mixtures associated with traditional nitrating agents like HNO3/H2SO4. The development of novel nitrating agents and catalytic systems, such as Brønsted acidic ionic liquids, offers greener, more efficient pathways with shorter reaction times and excellent yields. Furthermore, metal-free reduction of nitro compounds to amines has been successfully performed under continuous-flow conditions, offering a sustainable alternative to methods that rely on noble metal catalysts. beilstein-journals.org

Stereoselective Synthesis Strategies for this compound Analogues

The synthesis of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Stereoselective synthesis focuses on controlling the spatial arrangement of atoms in a molecule. For analogues of this compound, which has a chiral center at the C2 position, controlling the stereochemistry is of significant interest.

A primary strategy for achieving stereoselectivity in the synthesis of such compounds is the asymmetric conjugate addition, or Michael addition. organic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and can be rendered enantioselective through the use of chiral catalysts. An efficient and highly enantioselective conjugate addition of alkylzinc reagents to cyclic nitroalkenes can be achieved using a copper-chiral ligand catalyst system. organic-chemistry.orgnih.govacs.org This method allows for the formation of α-substituted nitro or ketone products with controlled stereochemistry. organic-chemistry.org

Various chiral ligands have been developed to facilitate these asymmetric transformations. For instance, chiral amino acid-based phosphine ligands, in the presence of a copper catalyst, promote the enantioselective addition of alkylzinc reagents to cyclic nitroalkenes. organic-chemistry.org Similarly, Me-DuPHOS monoxide has proven to be an effective ligand in the copper-catalyzed enantioselective addition of dialkylzinc reagents to β-nitroalkenes, providing high yields and high enantioselectivities. organic-chemistry.org Bifunctional organocatalysts have also been employed to catalyze the enantioselective conjugate addition of ketones to nitroolefins, yielding products with excellent enantioselectivities. organic-chemistry.org The choice of solvent can also play a critical role in dictating the diastereoselectivity of subsequent reactions, allowing for the controlled synthesis of specific isomers. nih.govacs.org

Comparative Analysis of Synthetic Pathways for this compound: Yields, Efficiency, and Scalability

The primary route to this compound involves the nitration of 5,5-dimethylcyclohexane-1,3-dione (dimedone). The synthesis of dimedone itself is a well-established multi-step process involving a base-catalyzed Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. studycorgi.com An alternative approach involves a consecutive Michael-Claisen process from acetone, which has been optimized for regioselectivity and scalability, enabling production up to the 20-gram scale. organic-chemistry.org

Table 2: Comparative Analysis of Synthetic Methodologies

| Synthetic Method | Key Features | Advantages | Disadvantages | Scalability | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Traditional reflux or heating | Well-established procedures | Long reaction times, lower yields, potential for side products | Generally scalable, but may be energy-intensive | youtube.comijpsjournal.com |

| Microwave-Assisted Synthesis (MAOS) | Dielectric heating | Drastically reduced reaction times, higher yields, cleaner reactions | Requires specialized equipment, potential for pressure buildup with volatile solvents | Scalable, with continuous flow microwave reactors available | nih.govijpsjournal.commdpi.com |

| Green Chemistry Approaches | Use of water/benign solvents, catalysts, MCRs | Environmentally friendly, reduced waste, improved safety | May require optimization of reaction conditions, catalyst cost/recycling | Highly dependent on the specific reaction; MCRs can be very scalable | researchgate.netrsc.orgnih.gov |

| Stereoselective Catalysis | Use of chiral catalysts/ligands | Production of specific stereoisomers, high enantiomeric excess | Cost and availability of chiral catalysts, may require stringent reaction conditions | Can be challenging to scale up while maintaining high selectivity and catalyst efficiency | organic-chemistry.orgnih.govacs.org |

The efficiency of these synthetic pathways can be significantly enhanced by modern techniques. As previously discussed, microwave-assisted synthesis offers a substantial improvement over conventional heating in terms of reaction speed and yield. ijpsjournal.commdpi.com For example, reactions that take hours under conventional reflux can often be completed in minutes using a microwave reactor. youtube.com

Reactivity and Reaction Mechanisms of 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione

Electrophilic Reactions of 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione

Due to the high electron density and the presence of enolizable protons, the this compound ring system is inherently nucleophilic. Direct electrophilic attack on the carbon skeleton is generally not observed. Instead, the compound reacts with electrophiles after being converted into its more potent nucleophilic form, the enolate. The formation and subsequent reaction of this enolate with various electrophiles is a cornerstone of its chemistry and is detailed in the following sections on nucleophilic reactions.

Nucleophilic Reactions Involving this compound

The compound's reactivity is dominated by its nucleophilic character, which manifests in several ways, including reactions at the carbonyl centers and, most significantly, through its enolate intermediate.

Reactions at the Carbonyl Centers of the Dione (B5365651) Moiety

The carbonyl carbons of the 1,3-dione are electrophilic and can be attacked by various nucleophiles. The electron-withdrawing effect of the adjacent nitro group further enhances the electrophilicity of these centers. For instance, similar to its parent compound dimedone, this compound can react with primary and secondary amines. This type of condensation typically results in the formation of an enaminone, where one of the carbonyl groups is converted into a vinylogous amide. This reaction is exemplified by the reaction of dimedone with amino acid esters to form N-protected enamine derivatives, which are stable and optically pure. publish.csiro.au

Enolate Reactivity and Carbon-Carbon Bond Formation with this compound

The most prominent feature of this compound's reactivity is the acidity of the proton at the C2 position. The presence of two flanking carbonyl groups and a nitro group significantly stabilizes the conjugate base, facilitating deprotonation even with mild bases to form a highly stabilized enolate ion. arkat-usa.orgstudycorgi.com This enolate is a powerful nucleophile, particularly for forming new carbon-carbon bonds.

A primary example of this reactivity is the alkylation of the enolate. youtube.com In this S_N2 reaction, the enolate attacks an alkyl halide, displacing the halide and forming a new C-C bond at the C2 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed to ensure complete and clean enolate formation. youtube.com

Table 1: General Scheme for Enolate Alkylation

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alkyl Halide (R-X) | Strong Base (e.g., LDA) | 2-Alkyl-5,5-dimethyl-2-nitrocyclohexane-1,3-dione |

This method provides a direct route to introduce a wide variety of alkyl substituents at the C2 position, creating a quaternary carbon center. nih.gov

Michael Addition and Aldol (B89426) Condensation Pathways Involving this compound Derivatives

The nucleophilic enolate of this compound is also a key participant in conjugate addition and condensation reactions.

Michael Addition: As a soft nucleophile, the enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). studycorgi.com This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds and expanding the molecular framework.

Aldol and Knoevenagel Condensation: The highly acidic C2-H group allows this compound to readily participate in Knoevenagel condensations, which are a variant of the aldol condensation. wikipedia.org In this reaction, the enolate attacks the carbonyl group of an aldehyde or ketone. The initial adduct often undergoes subsequent dehydration to yield a stable α,β-unsaturated product. The reaction of the parent compound, dimedone, with aromatic aldehydes is a classic example that can lead to the formation of 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives or, through cyclization, xanthene structures. wikipedia.org The strong electron-withdrawing groups of the title compound facilitate the initial deprotonation step.

Table 2: Knoevenagel Condensation with an Aromatic Aldehyde

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aromatic Aldehyde (Ar-CHO) | Weak Base (e.g., Piperidine) | Arylmethylene-bis-adduct |

Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly increasing the synthetic utility of the parent molecule.

Reduction Reactions Leading to Amino Derivatives

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. This conversion of this compound yields 2-amino-5,5-dimethylcyclohexane-1,3-dione, an important building block for various heterocyclic compounds. chempedia.info This reduction can be achieved through several methods. organic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is often considered a "clean" method as the byproducts are typically just water. A range of catalysts can be employed, with varying activities and selectivities. rsc.orgresearchgate.netbohrium.commdpi.com

Chemical Reduction: A wide array of chemical reducing agents can also be used. These reactions are often performed in acidic or neutral conditions and offer an alternative to high-pressure hydrogenation. jsynthchem.com

Table 3: Common Methods for the Reduction of the Nitro Group

| Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C (Palladium on carbon) | Methanol or Ethanol solvent, room temperature and pressure |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol solvent, elevated temperature and pressure |

| Metal/Acid Reduction | Fe, HCl or Sn, HCl | Aqueous acid, heating |

| Transfer Hydrogenation | Formic acid, Iron catalyst | Mild conditions, base-free organic-chemistry.org |

| Dithionite (B78146) Reduction | Sodium dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system |

The resulting 2-amino-1,3-dione derivative is a valuable intermediate, combining the functionalities of a β-dicarbonyl system with an amino group, allowing for the synthesis of complex nitrogen-containing molecules.

Nef Reaction and Conversion to Carbonyls

The Nef reaction is a cornerstone transformation for secondary nitroalkanes like this compound, converting them into ketones. wikipedia.org The reaction is fundamental in synthetic chemistry as it represents an "umpolung" (polarity reversal), where the carbon atom of the nitroalkane effectively functions as an acyl anion equivalent. researchgate.net

The classical mechanism begins with the deprotonation of the acidic α-hydrogen by a base, forming a nitronate salt. organic-chemistry.orgyoutube.com Due to the presence of the two adjacent carbonyl groups, the α-hydrogen of this compound is particularly acidic, facilitating the formation of this intermediate. youtube.com Subsequent treatment with strong aqueous acid (pH < 1), such as sulfuric acid, protonates the nitronate at its oxygen atom to form a nitronic acid. wikipedia.orgyoutube.com Further protonation leads to an iminium cation intermediate, which is then attacked by water. wikipedia.org The resulting intermediate eliminates nitroxyl (B88944) (HNO), which decomposes to nitrous oxide (N₂O) and water, to yield the final carbonyl compound. wikipedia.org In the case of this compound, the Nef reaction would produce 5,5-dimethylcyclohexane-1,2,3-trione.

Over the years, numerous methods have been developed to effect the Nef reaction under milder or different conditions. organic-chemistry.org These can be broadly categorized as hydrolytic, oxidative, and reductive methods.

| Method Type | Reagents | Description | Reference |

| Classical Hydrolytic | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | The traditional method involving formation of a nitronate salt followed by strong acid hydrolysis. organic-chemistry.orgwikipedia.org | organic-chemistry.orgwikipedia.org |

| Oxidative | Oxone®, KMnO₄, O₃ | The nitronate salt is treated with a strong oxidizing agent, which cleaves the C=N bond to form the ketone. organic-chemistry.orgwikipedia.orgyoutube.com | organic-chemistry.orgwikipedia.orgyoutube.com |

| Reductive | TiCl₃, SnCl₂ | The nitro group is reduced to an imine, which is then hydrolyzed in situ to the corresponding ketone. organic-chemistry.orgwikipedia.org | organic-chemistry.orgwikipedia.org |

| Base-Promoted | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A method for promoting the Nef reaction of secondary nitroalkanes under basic, homogeneous conditions. organic-chemistry.org | organic-chemistry.org |

Radical Reactions and this compound Systems

The available scientific literature from the conducted searches does not provide specific examples of radical reactions involving this compound.

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic systems. Derivatives of this compound can be envisioned as substrates in several types of cycloadditions.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. chesci.com A prominent example is the reaction of a nitrone (a 1,3-dipole) with an alkene (a dipolarophile) to produce an isoxazolidine (B1194047) ring. rsc.orgresearchgate.net This reaction is a concerted pericyclic process that can create multiple new stereocenters. chesci.comresearchgate.net

While reactions involving this compound itself are not detailed, derivatives where the nitro group is replaced by or converted into a nitrone functionality could participate in such cycloadditions. Alternatively, an enone derivative could serve as the dipolarophile. The reaction of various nitrones with electron-deficient alkenes is a well-established method for synthesizing a diverse range of isoxazolidine derivatives. jchps.commdpi.comnih.gov The regioselectivity of the addition is often controlled by steric and electronic factors. researchgate.net

Below is a table showing representative examples of 1,3-dipolar cycloadditions involving cyclic dipolarophiles and nitrones, illustrating the types of isoxazolidine structures that can be formed.

| Nitrones (1,3-Dipole) | Dipolarophile | Product Type | Key Features | Reference |

| C,N-Diaryl nitrones | N-Substituted maleimides | Fused pyrrole-isoxazolidine derivatives | The reaction proceeds in a regioselective manner, often with a preference for the trans-isomer. chim.it | chim.it |

| Cyclic nitrones (e.g., 1-pyrroline-1-oxide) | γ-Oxo α,β-unsaturated esters | Bicyclic isoxazolidines | High regioselectivity is observed, attributed to steric factors. researchgate.net | researchgate.net |

| C,N-Diaryl nitrones | 3,5-Dimethylacryloylpyrazole | 4-Substituted isoxazolidines | Reaction can be catalyzed by Ni(II) complexes, yielding products with 100% regioselectivity. mdpi.com | mdpi.com |

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring, typically a cyclohexene (B86901) derivative. masterorganicchemistry.com For the reaction to proceed efficiently, the dienophile is often substituted with electron-withdrawing groups, while the diene bears electron-donating groups. masterorganicchemistry.com

A derivative of this compound, such as 5,5-dimethyl-2-nitrocyclohex-2-en-1-one, could serve as a potent dienophile. The presence of the electron-withdrawing nitro group and the carbonyl group would activate the carbon-carbon double bond towards reaction with a conjugated diene. The reaction would lead to the formation of a bicyclic system. The reaction of various nitro-containing dienophiles, such as β-fluoro-β-nitrostyrenes, with cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) has been shown to produce fluorinated bicyclic compounds in high yields. nih.gov Similarly, the nitroso-Diels-Alder reaction, a hetero-Diels-Alder variant, uses a nitroso compound as the dienophile to react with dienes. nih.gov

Steric Effects of Methyl Groups on this compound Reactivity and Stereocontrol

The gem-dimethyl group at the C5 position of the cyclohexane (B81311) ring has a profound influence on the molecule's conformation and reactivity. This phenomenon, often referred to as the gem-dimethyl effect or Thorpe-Ingold effect, arises from the steric bulk of the two methyl groups, which restricts the conformational flexibility of the six-membered ring. rsc.org

This reduced flexibility can lead to a "steric acceleration" in cyclization reactions by forcing the molecule to adopt a conformation that brings reactive groups closer together. rsc.orgyoutube.com For reactions occurring at the C2 position, the gem-dimethyl group can influence the stereochemical outcome by dictating the direction of nucleophilic or electrophilic attack. The bulky methyl groups can hinder one face of the molecule, leading to a preferred attack from the less sterically encumbered face. youtube.com

In the context of the Nef reaction, the rigid conformation imposed by the gem-dimethyl groups could influence the stereoelectronics of the protonation and hydrolysis steps. wikipedia.org Similarly, in cycloaddition reactions involving derivatives, the steric hindrance presented by these groups would play a critical role in controlling the diastereoselectivity of the cycloaddition by favoring a specific approach of the diene or dipole. rsc.org The planarity of the cyclohexenone ring in related structures has been attributed to the presence of these substituents. rsc.org

Catalytic Aspects of this compound Transformations

Direct catalytic applications specifically employing This compound as a substrate are not well-documented. However, the reactivity of the closely related dimedone in various catalytic systems provides a foundation for postulating potential transformations.

Catalytic reactions involving dimedone often exploit the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. These reactions include Knoevenagel condensations, Michael additions, and multicomponent reactions for the synthesis of heterocyclic compounds like xanthenes and dihydropyridines. Various catalysts, including organocatalysts and metal-based catalysts, have been employed in these transformations.

For instance, organocatalysts such as proline have been utilized in reactions of dimedone with aldehydes. In one documented example, proline catalyzes the reaction between 4-nitrobenzaldehyde (B150856) and dimedone. This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of a second dimedone molecule. chemistry-online.com This suggests that organocatalysts could potentially activate This compound for similar transformations.

The following table summarizes catalysts used in reactions with the parent compound, dimedone, which could potentially be adapted for transformations of its nitro derivative.

| Catalyst Type | Catalyst Example | Reaction Type with Dimedone | Potential Application with this compound |

| Organocatalyst | Proline | Knoevenagel condensation, Michael addition | Condensation with aldehydes, subsequent cyclizations |

| Organocatalyst | Imidazole (B134444) | Three-component synthesis of dihydrofurans | Synthesis of functionalized heterocyclic systems |

| Metal-based | Copper(II) oxide nanoparticles | Knoevenagel condensation, Michael addition | Synthesis of bis-adducts with aldehydes |

| Metal-based | Lanthanum(III) chloride | One-pot synthesis of xanthene derivatives | Multicomponent reactions for heterocyclic synthesis |

| Metal-based | Rhodium(II) complexes | Cycloaddition with diazo compounds | Potential for cycloaddition reactions, though enantioselectivity may be low researchgate.net |

Detailed Mechanistic Investigations of this compound Reactions

Specific, detailed mechanistic investigations for reactions of This compound are scarce. However, insights can be drawn from the established mechanisms of related compounds.

The synthesis of dimedone itself involves a Michael addition followed by a Claisen condensation. stackexchange.com This highlights the propensity of the cyclohexane-1,3-dione scaffold to participate in fundamental carbon-carbon bond-forming reactions.

A study on the Michael addition of cyclohexane-1,3-dione and its 5,5-dimethyl derivative to nitro-olefins revealed an "abnormal" reaction course. Instead of the expected simple Michael adduct, the reaction leads to the formation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones. This outcome suggests an intramolecular reaction cascade following the initial Michael addition. The proposed mechanism likely involves the initial formation of the Michael adduct, followed by an intramolecular cyclization involving the nitro group and one of the carbonyl functions, and subsequent rearrangement to form the observed oxime product. While not a catalytic transformation of the title compound itself, this study provides a valuable glimpse into the potential intramolecular reactivity of a closely related system containing a nitro group.

The mechanism for the proline-catalyzed reaction of dimedone with an aldehyde involves the formation of an enamine intermediate from the aldehyde and proline. This enamine then reacts with dimedone in a Knoevenagel-type condensation. Subsequently, a second molecule of dimedone can add to the resulting α,β-unsaturated ketone via a Michael addition, also facilitated by the catalyst. chemistry-online.com

Should This compound be subjected to similar conditions, the initial step would likely be the deprotonation at the C2 position, facilitated by the electron-withdrawing nitro group. The resulting anion could then act as a nucleophile in various reactions. The subsequent steps would depend on the specific electrophile and reaction conditions employed.

Further research is required to elucidate the specific catalytic transformations and detailed reaction mechanisms of This compound . The information presented here, based on analogous systems, serves as a foundation for future investigations into the chemical behavior of this compound.

Derivatization and Analogue Synthesis of 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione

Functionalization Strategies for 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione

The functionalization of this compound is primarily dictated by the interplay between the dicarbonyl system and the electron-withdrawing nitro group. The parent compound, dimedone, readily undergoes reactions at the C2 position due to the acidity of the methylene (B1212753) protons. However, in this compound, this position is already substituted. Therefore, functionalization strategies must target other reactive sites within the molecule.

Key strategies include:

Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and can be targeted by various nucleophiles. This can lead to the formation of alcohols, imines, or other carbonyl derivatives, which can then be used in further synthetic steps.

O-Alkylation and O-Acylation: The enol form of the dione (B5365651) is significant, and the oxygen atoms can act as nucleophiles. Reactions with alkyl halides or acyl chlorides under basic conditions can lead to the formation of enol ethers or enol esters.

Modification of the Nitro Group: The nitro group itself can be a site for functionalization. Reduction of the nitro group can yield an amino group, transforming the molecule into an amino-dione, which is a versatile precursor for synthesizing nitrogen-containing heterocycles.

Condensation Reactions: While the C2 position is blocked, derivatives can be prepared that allow for subsequent condensation. For instance, creating an enamine derivative of the parent dimedone is a common strategy for further functionalization. researchgate.net The presence of the nitro group modifies this potential, directing reactions toward the carbonyls or the nitro group itself.

These strategies allow for the introduction of diverse functional groups, setting the stage for the construction of more complex molecular architectures.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The 5,5-dimethylcyclohexane-1,3-dione (B117516) framework is a valuable building block for the synthesis of various heterocyclic compounds. The reactivity of the dione system allows for cyclization reactions with a range of reagents to form fused or spirocyclic heterocyclic systems. While direct use of the 2-nitro derivative is less documented, the principles of heterocycle synthesis from the parent dimedone scaffold are well-established and can be adapted.

Commonly synthesized heterocycles include:

Benzofurans: Derivatives of dimedone can react with precursors in cycloaddition reactions to form tetrahydrobenzofuran-4(2H)-ones. rsc.org

Pyrazoles and Isoxazoles: Reaction of the 1,3-dione moiety with hydrazine or hydroxylamine (B1172632) derivatives can lead to the formation of fused pyrazole and isoxazole (B147169) rings, respectively.

Pyrimidines and Thiazoles: Condensation with ureas, thioureas, or other dinucleophiles can yield fused pyrimidine and thiazole systems. nih.govscirp.org The synthesis of 1,2,4-triazine derivatives from cyclohexane-1,3-dione highlights its utility as a key starting material for complex heterocycles. nih.gov

Xanthenes and Chromenes: Acid-catalyzed condensation of dimedone with aldehydes and other components like β-naphthol can produce benzo[a]xanthen-11(12H)-one derivatives. researchgate.net Similarly, reactions can yield tetrahydro-4H-chromene structures. nih.gov

The synthesis of these heterocycles often involves a multi-component reaction approach, which allows for the efficient construction of complex molecules in a single step. The nitro group in this compound would act as a significant electronic-directing group in these cyclization reactions, potentially influencing reaction pathways and yields.

Table 1: Examples of Heterocyclic Systems Derived from Cyclohexane-1,3-dione Scaffolds

| Heterocycle Class | Reagents/Conditions | Reference |

|---|---|---|

| Tetrahydrobenzofuran | Betaine-based cycloaddition with enones | rsc.org |

| Fused Pyrimidines | Reaction with ureas or amidines | nih.gov |

| Fused Thiazoles | Reaction with elemental sulfur and isothiocyanates | scirp.org |

| 1,2,4-Triazines | Reaction with diazonium salts and subsequent cyclization | nih.gov |

| Xanthenes | Phenylboronic acid-catalyzed reaction with aldehydes and β-naphthol | researchgate.net |

Design and Synthesis of Advanced this compound Derivatives and Spiro Compounds

The rigid scaffold of 5,5-dimethylcyclohexane-1,3-dione makes it an excellent starting point for the synthesis of spiro compounds, where two rings share a single carbon atom. The design of advanced derivatives focuses on creating three-dimensional structures with specific conformational properties.

The synthesis of spiro compounds from dione scaffolds can be achieved through several key reactions:

1,3-Dipolar Cycloadditions: Azomethine ylides can react with exocyclic double bonds introduced onto the dione ring to form spiropyrrolidines. nih.gov

Multi-component Reactions: Three-component reactions involving an arylamine, isatin, and a cyclic 1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Solid-Phase Synthesis: A multi-step solid-phase synthesis can be employed to create libraries of spirohydantoins and spiro-2,5-diketopiperazines from resin-bound cyclic nitro esters. researchgate.net This methodology highlights a pathway where a nitro-containing precursor is key to the formation of the final spirocyclic product.

The 2-nitro derivative of 5,5-dimethylcyclohexane-1,3-dione offers a unique starting point. The nitro group can be used to activate the ring for certain reactions or be transformed into other functional groups to facilitate spirocyclization. For instance, its reduction to an amine could be followed by an intramolecular condensation with one of the carbonyl groups to initiate the formation of a spiro-heterocycle.

Table 2: Synthetic Approaches to Spiro Compounds from Dione Precursors

| Spiro Compound Class | Synthetic Method | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Spiropyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylides, exocyclic alkenes | nih.gov |

| Spirohydantoins | Solid-Phase Synthesis | Resin-bound amino esters, isocyanates | researchgate.net |

| Spiro[dihydropyridine-oxindoles] | Three-Component Reaction | Arylamine, isatin, cyclopentane-1,3-dione | beilstein-journals.org |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound is fundamentally governed by its structure. The presence of two carbonyl groups, a gem-dimethyl group at C5, and a nitro group at C2 creates a unique electronic and steric environment.

Keto-Enol Tautomerism: The parent compound, 5,5-dimethyl-1,3-cyclohexanedione, exists predominantly in its enol form. This is due to the formation of a stable, conjugated system. The gem-dimethyl group at the C5 position prevents the formation of a double bond at that side of the ring, thus locking the enolization pattern. youtube.com

Influence of the Nitro Group: The introduction of a strongly electron-withdrawing nitro group at the C2 position drastically alters the electronic landscape. It significantly increases the acidity of the enolic proton and pulls electron density out of the ring system. This deactivates the ring towards electrophilic attack but activates the carbonyl carbons for nucleophilic attack.

Steric Effects: The 5,5-dimethyl group provides steric bulk, which can influence the approach of reagents to the reactive centers. This steric hindrance can be exploited to achieve regioselectivity in certain reactions.

The interplay of these factors determines the reaction pathways for derivatization. For example, the enhanced electrophilicity of the carbonyl carbons makes them more susceptible to attack by nucleophiles, while the modified enolate character will affect its reactions with electrophiles. Understanding these structure-reactivity relationships is crucial for designing rational synthetic routes to novel compounds based on this scaffold.

Computational and Theoretical Studies on 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione

Quantum Chemical Calculations on 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione

Detailed quantum chemical calculation studies published in peer-reviewed journals for this compound are not prominently available. However, computational property data is available from public chemical databases such as PubChem. These properties are calculated using computational methods and provide basic molecular descriptors.

Below is a table of computed properties for this compound. Current time information in Sevier County, US.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₄ | PubChem Current time information in Sevier County, US. |

| Molecular Weight | 185.18 g/mol | PubChem Current time information in Sevier County, US. |

| Exact Mass | 185.06880783 Da | PubChem Current time information in Sevier County, US. |

| IUPAC Name | This compound | PubChem Current time information in Sevier County, US. |

| InChI | InChI=1S/C8H11NO4/c1-8(2)3-5(10)7(9(12)13)6(11)4-8/h7H,3-4H2,1-2H3 | PubChem Current time information in Sevier County, US. |

| InChIKey | UVBVMIUGMLTNQE-UHFFFAOYSA-N | PubChem Current time information in Sevier County, US. |

| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)N+[O-])C | PubChem Current time information in Sevier County, US. |

Conformational Analysis of this compound

A specific conformational analysis of this compound using computational methods is not described in the available literature. While the conformational analysis of cyclohexane (B81311) and its derivatives is a fundamental topic in organic chemistry, dedicated studies modeling the specific influence of the nitro group at the C2 position in conjunction with the gem-dimethyl group at the C5 position on the ring's conformation (e.g., chair, boat, twist-boat) and the energy barriers between these conformers are absent from the search results. scribd.comyoutube.com

Reaction Pathway Modeling for this compound Transformations

There are no available research articles that model the reaction pathways for transformations involving this compound. Such studies would typically involve using computational methods, like Density Functional Theory (DFT), to map the potential energy surface for reactions such as its synthesis, decomposition, or cycloaddition, and to calculate the transition state energies and reaction kinetics. General methodologies for reaction pathway modeling exist, but their specific application to this compound has not been published. arxiv.orgnih.govmdpi.com

Spectroscopic Property Predictions for this compound

No dedicated theoretical studies on the prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound were found. While one study investigated the electronic absorption spectra of some complex derivatives, it did not cover the parent compound itself. mdpi.com Computational chemistry can be a powerful tool for predicting spectra to aid in experimental characterization, but such an analysis for this specific molecule is not present in the located sources.

Molecular Dynamics Simulations Involving this compound Systems

A search of the scientific literature did not yield any studies that employ molecular dynamics (MD) simulations to investigate systems containing this compound. MD simulations could provide insights into the compound's behavior in different environments (e.g., in solution), its interactions with other molecules, or its dynamic conformational behavior over time. However, no such research appears to have been published.

Advanced Analytical Methodologies for 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione Research

Spectroscopic Techniques for Structural Elucidation of 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione

Spectroscopy is fundamental to the structural analysis of this compound, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. uobasrah.edu.iq

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The two methyl groups attached to the C5 carbon are chemically equivalent and would produce a sharp singlet. The two methylene (B1212753) groups (at C4 and C6) are also equivalent and would appear as another singlet. The single proton at the C2 position, being attached to a carbon bearing both a nitro group and two adjacent carbonyls, would be significantly deshielded and appear further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the parent compound, dimedone, the carbon signals have been well-documented. researchgate.net For the nitro-derivative, one would expect to observe signals corresponding to the two equivalent methyl carbons, the quaternary C5 carbon, the two equivalent methylene carbons, the two equivalent carbonyl carbons, and the C2 carbon atom, which would be significantly influenced by the attached nitro group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following are predicted values based on the analysis of the parent compound, dimedone, and known substituent effects. Experimental data for the target compound is not available in the cited literature.

| Spectrum | Assignment | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₂ | ~1.1 | Singlet (s) |

| -CH₂- | ~2.5 | Singlet (s) | |

| -CH(NO₂) | > 5.0 | Singlet (s) | |

| ¹³C NMR | -C(CH₃)₂ | ~28 | Quartet (q) |

| -C(CH₃)₂ | ~32 | Singlet (s) | |

| -CH₂- | ~50 | Triplet (t) | |

| -CH(NO₂) | ~90-100 | Doublet (d) | |

| -C=O | ~190-200 | Singlet (s) |

Infrared (IR) Spectroscopy Methodologies for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent bands would be from the carbonyl (C=O) and nitro (NO₂) groups. The parent compound, 5,5-dimethyl-1,3-cyclohexanedione, shows a strong carbonyl absorption. nist.gov For the nitro derivative, the strong electron-withdrawing nature of the nitro group at the α-position is expected to shift the C=O stretching frequency. Furthermore, two distinct, strong absorption bands are anticipated for the nitro group itself: one for the asymmetric stretch and another for the symmetric stretch. Other bands corresponding to C-H stretching and bending vibrations of the methyl and methylene groups would also be present.

Table 2: Predicted IR Absorption Bands for this compound Note: Predicted values are based on characteristic functional group frequencies and data for related compounds.

| Wavenumber (cm⁻¹) Range | Functional Group Assignment | Intensity |

|---|---|---|

| 2960-2870 | C-H Stretch (Alkyl) | Medium-Strong |

| 1700-1730 | C=O Stretch (Ketone) | Strong |

| 1550-1570 | N-O Asymmetric Stretch (Nitro) | Strong |

| 1340-1360 | N-O Symmetric Stretch (Nitro) | Strong |

Mass Spectrometry (MS) Methodologies for this compound

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₁₁NO₄, corresponding to a molecular weight of approximately 185.18 g/mol and an exact mass of 185.06880783 Da. nih.gov

In an electron ionization (EI) mass spectrum, the compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would provide structural information. Plausible fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) to give a significant fragment ion at m/z 139. Further fragmentation of the cyclohexane (B81311) ring would also be expected.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Assignment |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 139 | [M - NO₂]⁺ |

UV-Visible Spectroscopy Methodologies for this compound

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. uobabylon.edu.iq β-Diketones like this compound can exist in equilibrium between keto and enol tautomers, with the equilibrium position being highly solvent-dependent. rsc.org

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. rsc.org The presence of both the carbonyl groups and the nitro group, which are all chromophores, means the compound will absorb UV light. The key electronic transitions are expected to be π → π* and n → π*. The conjugation present in the enol form, coupled with the electron-withdrawing nitro group, would likely result in a maximum absorption wavelength (λmax) that is significantly shifted compared to the parent dimedone. uobabylon.edu.iq The exact λmax is dependent on the solvent used for the analysis. mdpi.com

Chromatographic Separation Techniques for this compound

Chromatography is essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) Methodologies for this compound Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. unito.it For the analysis of this compound, a high-temperature capillary GC system is typically employed.

The methodology involves injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a long, thin column. rsc.org The column's inner surface is coated with a stationary phase. Given the polarity of the target compound, a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be suitable for separation. rsc.org As the compound travels through the column, it is separated from other components based on its boiling point and interactions with the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. researchgate.netnih.gov A temperature program, where the column temperature is gradually increased, is used to ensure efficient separation and elution of the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

While specific, validated HPLC methods for the direct analysis of this compound are not extensively detailed in readily available literature, methodologies for structurally similar compounds provide a strong basis for its separation and analysis. The analysis of dione (B5365651) and nitro-substituted compounds is routinely achieved using reverse-phase (RP) HPLC. proquest.comsigmaaldrich.com

A typical method suitable for this compound would likely involve a C18 or a specialized reverse-phase column, such as Newcrom R1, which exhibits low silanol (B1196071) activity. proquest.com The mobile phase would generally consist of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to ensure good peak shape. proquest.comsigmaaldrich.com For instance, a mobile phase composed of acetonitrile, water, and phosphoric acid is effective for related dione compounds. proquest.com For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid would be substituted with a volatile acid, such as formic acid. sigmaaldrich.comchimicatechnoacta.ru Detection would typically be performed using a UV detector, as the nitro and dione chromophores absorb in the UV range.

This liquid chromatography approach is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetic studies. proquest.comsigmaaldrich.com

X-ray Crystallography Studies on this compound and its Complexes

X-ray crystallography provides definitive structural elucidation of molecules in their solid state. While the crystal structure of the parent this compound is not prominently documented, several of its derivatives and complexes have been thoroughly investigated, offering insight into the compound's molecular geometry and intermolecular interactions.

One such derivative, (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, was synthesized and its structure confirmed by X-ray analysis. uchile.cldtic.mil In this molecule, the cyclohexane-1,3-dione ring adopts an envelope conformation. uchile.cldtic.mil The crystal structure reveals that molecules are linked into inversion dimers through C—H⋯O hydrogen bonds, which are further connected to form sheets. uchile.cldtic.mil

Similarly, the crystal structure of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a related enaminone, has been determined, providing data on bond lengths and angles within the dimedone moiety when conjugated with a different functional group.

The crystallographic data for these related compounds are summarized in the tables below.

Table 1: Crystal Data for (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 13.498 (2) Å |

| b | 7.0791 (9) Å |

| c | 16.1717 (19) Å |

| β | 91.420 (4)° |

| Volume (V) | 1544.8 (4) ų |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71075 Å) |

| Temperature | 296 K |

Data sourced from references uchile.cldtic.mil.

Table 2: Crystal Data for 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.9245(2) Å |

| b | 17.7243(6) Å |

| c | 10.2915(4) Å |

| β | 95.352(1)° |

| Volume (V) | 1075.97(7) ų |

| Z | 4 |

| R-factor (Rgt(F)) | 0.0419 |

| Temperature | 100(2) K |

Data sourced from reference azolifesciences.com.

Electroanalytical Methods for this compound Quantification

Electroanalytical techniques offer highly sensitive and selective methods for the quantification of electroactive species. azolifesciences.com The this compound molecule contains a nitro group (—NO₂), which is a well-known electroactive functional group, making it an excellent candidate for electroanalysis. proquest.comuchile.cl

The electrochemical reduction of nitro compounds has been studied extensively. proquest.comuchile.cl In both aprotic and mixed aqueous-organic media, the first step of the reduction typically involves a single-electron transfer to form a nitro radical anion (R-NO₂•⁻). proquest.comuchile.cl This process can be observed using techniques like cyclic voltammetry (CV), often appearing as a reversible one-electron couple. uchile.cl

The general mechanism for the electrochemical reduction of a nitro group proceeds via a four-electron, four-proton process to the corresponding hydroxylamine (B1172632) (R-NHOH). acs.org This irreversible reduction provides a strong analytical signal. acs.org The resulting hydroxylamine can then be reversibly oxidized to a nitroso derivative (R-NO), providing another measurable redox couple. acs.org

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O (Irreversible Reduction) R-NHOH ⇌ R-NO + 2H⁺ + 2e⁻ (Reversible Redox Couple)

Methods such as differential pulse polarography (DPP) and square-wave voltammetry (SWV) are commonly employed for the quantitative analysis of nitro compounds due to their high sensitivity and ability to lower detection limits. uchile.clnih.gov For the analysis of this compound, a working electrode such as a glassy carbon electrode (GCE) or a mercury electrode could be used in a suitable electrolyte solution. acs.orgpsu.edu The development of chemically modified electrodes, for instance with mesoporous silica (B1680970) or nanomaterials, can further enhance sensitivity and selectivity for detecting trace amounts of nitro compounds. acs.org

Applications of 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione in Chemical Sciences

5,5-Dimethyl-2-nitrocyclohexane-1,3-dione as a Precursor in Organic Synthesis

The combination of the dicarbonyl system and the nitro group makes this compound a potent precursor for the synthesis of more complex molecular architectures. The reactivity of both functional groups can be harnessed to form new carbon-carbon and carbon-heteroatom bonds.

The nitro group in α-nitro ketones, such as this compound, is a synthetic equivalent of a carbonyl group. This feature is exploited in reactions like the Nef reaction, which converts a primary or secondary nitro group into a carbonyl group under oxidative or reductive conditions. This transformation provides a pathway to various tricarbonyl compounds.

Furthermore, the compound can participate in Michael addition reactions. The active methylene (B1212753) group of the dione (B5365651) can act as a nucleophile, or the α-nitro ketone itself can add to Michael acceptors like enones. Subsequent removal of the nitro group (denitration) from the adduct yields 1,5-dicarbonyl derivatives. researchgate.net This two-step process of conjugate addition followed by denitration is a reliable method for constructing complex dicarbonyl systems. researchgate.net

Table 1: Synthetic Pathways to Dicarbonyl Derivatives

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Nef Reaction | Conversion of the nitro group to a carbonyl group. | 1,2,3-Tricarbonyl derivative |

The reactivity of 2-nitrodimedone makes it an effective starting material for the synthesis of hydrogenated heterocyclic systems. Research has demonstrated its use in the preparation of hydrogenated benzimidazole (B57391) derivatives. semanticscholar.orgpublish.csiro.au These reactions typically involve the condensation of 2-nitrodimedone with other reagents to build the imidazole (B134444) ring onto the cyclohexane (B81311) frame, resulting in a polycyclic structure. semanticscholar.org The imidazole ring is a significant heterocycle found in many natural products and synthetic molecules with broad bioactivities. semanticscholar.org The synthesis of these fused heterocycles highlights the utility of 2-nitrodimedone as a foundational building block for complex, multi-ring systems. morressier.comresearchgate.net

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-5,5-dimethylcyclohexane-1,3-dione. The catalytic reduction of nitroarenes and other nitro compounds is a fundamental and widely used transformation in organic synthesis to produce primary amines. semanticscholar.orgresearchgate.netnih.govnih.gov Various catalytic systems, often employing metal nanoparticles, are effective for this purpose. researchgate.netnih.govnih.gov The resulting product, 2-aminodimedone, is a versatile precursor for a range of other alkyl amines through subsequent reactions. Additionally, the parent compound, dimedone, is known to react with amino acids to form enamine derivatives, which are used as protecting groups in peptide synthesis. publish.csiro.au This established reactivity underscores the value of the dione structure in amine chemistry, and the reduction of the nitro group provides a direct entry point to this class of compounds.

Role of this compound in Catalyst Development and Optimization

The β-diketone moiety of cyclohexane-1,3-dione and its derivatives is an effective chelating agent for metal ions. semanticscholar.org This ability to bind metals is central to their function in various chemical and biological systems. semanticscholar.org Derivatives of cyclohexane-1,3-dione have been synthesized to act as ligands for a variety of metal complexes, including those with Zn(II) and Cu(II). semanticscholar.org Specifically, a related compound, 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione, has been used to create metal complexes, demonstrating that the nitro-substituted cyclohexane-1,3-dione framework can be incorporated into ligands. semanticscholar.org The resulting metal-ligand complexes have potential applications in catalysis. researchgate.net The electronic properties imparted by the nitro group can modulate the stability and reactivity of the metal center, which is a key aspect of catalyst optimization. semanticscholar.org The use of cyclohexane-1,3-dione derivatives in palladium, ruthenium, and iridium-catalyzed reactions further illustrates their importance in this field. publish.csiro.au

This compound in Materials Science Research

While direct applications in materials science are not extensively documented, the polyfunctional nature of this compound makes it a promising candidate for the synthesis of advanced polymers and functional materials. nih.gov The development of new polymers with enhanced performance and specific functionalities is a persistent goal in materials science. nih.gov The compound features three distinct reactive handles: two carbonyl groups and a nitro group. The nitro group can be reduced to a reactive amine, which can then serve as a monomer in the synthesis of polyamides or polyimides. The dicarbonyl portion can undergo condensation reactions to form a variety of heterocyclic structures that can be incorporated into polymer backbones. Nitrone-mediated polymerization is a known technique in polymer synthesis, and the nitro group offers a potential site for such chemical modifications. researchgate.netrsc.orgresearchgate.netmdpi.com This versatility allows for its potential use as a cross-linking agent or as a monomer to introduce specific functionalities into a material.

Utilization of this compound in Analytical Reagents

The parent compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), is a classic analytical reagent used for the detection and derivatization of aldehydes. studycorgi.com The reaction occurs at the active methylene group located between the two carbonyls, which condenses with aldehydes to form crystalline derivatives with sharp melting points, facilitating their identification. researchgate.net This reactivity also lends itself to spectrophotometric, colorimetric, and luminescence analysis. studycorgi.com

The introduction of a nitro group onto the dimedone scaffold, creating this compound, enhances its potential as a derivatizing agent. The nitro group is a strong chromophore, meaning it absorbs ultraviolet or visible light. When the compound is used to derivatize an analyte (like an aldehyde), it attaches this chromophoric tag, which can significantly improve detection sensitivity and selectivity in analytical techniques like high-performance liquid chromatography (HPLC) with UV-Vis detection. Chemical derivatization is a common strategy to improve the ionization efficiency and chromatographic separation of analytes in mass spectrometry. researchgate.net

Table 2: Comparison of Dimedone and 2-Nitrodimedone as Potential Analytical Reagents

| Feature | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | This compound |

|---|---|---|

| Reactive Site | Active methylene group | Active methylene group |

| Reaction | Condensation with aldehydes | Condensation with aldehydes |

| Detection Method | Crystallization (melting point), colorimetry, luminescence studycorgi.com | Potential for enhanced UV-Vis spectrophotometry, HPLC |

| Key Advantage | Established, reliable reagent studycorgi.com | Nitro group acts as a chromophore for enhanced detection |

Environmental Applications of this compound (e.g., pollutant degradation studies)

While direct studies on the environmental applications of this compound are not extensively documented in publicly available research, the chemical structure of the molecule, featuring both a nitro group and a β-dione system, suggests potential relevance in the context of pollutant degradation. The environmental fate and potential for remediation of organic compounds are often inferred from the reactivity of their functional groups.

Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread use in industries such as manufacturing dyes, explosives, and pesticides, and their subsequent release into soil and groundwater. nih.govnih.gov These compounds are often resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.gov Consequently, the reductive degradation of the nitro group is a key step in the bioremediation of many nitroaromatic contaminants. nih.govresearchgate.net Although this compound is an aliphatic nitro compound, the principles of nitro group reduction could be applicable. The reduction of a nitro group typically proceeds through nitroso and hydroxylamino intermediates to form an amino group. researchgate.net This transformation can be a crucial first step in the mineralization of such pollutants.

The dione functionality within the cyclohexane ring also presents sites for potential chemical or biological transformation. Cyclic 1,3-diones are known to participate in various chemical reactions and can influence the reaction environment. For instance, studies on 1,3-cyclohexanedione (B196179) have shown that its concentration can affect the rate and outcome of catalytic reactions in non-aqueous solutions by acting as a buffering molecule. acs.org This suggests that the dione moiety could play a role in mediating degradation reactions in certain environmental matrices.

The photodegradation in aquatic environments is another potential pathway for the transformation of organic pollutants. nih.gov The presence of chromophoric groups, such as the nitro group and the dione system, could make this compound susceptible to direct or indirect photochemical degradation. The efficiency of such processes would depend on factors like the compound's hydrophobicity and its interaction with dissolved organic matter in natural waters. nih.gov

Given the general understanding of the environmental chemistry of nitro compounds and cyclic ketones, it is plausible that this compound could be a subject of future pollutant degradation studies. Research in this area would likely focus on microbial degradation, advanced oxidation processes, or photocatalysis to understand its environmental fate and potential for remediation.

Illustrative Data on Pollutant Degradation

To provide context for the potential environmental applications of functionalized organic compounds, the following tables summarize findings from studies on the degradation of related classes of pollutants. It is important to note that this data is not for this compound itself but for representative nitroaromatic and cyclic compounds.

Table 1: Microbial Degradation of Nitroaromatic Compounds

| Pollutant | Microorganism/System | Degradation Efficiency | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Buttiauxella sp. S19-1 | Strong degrading ability | researchgate.net |

| Polychlorinated dibenzo-p-dioxins (PCDD) | Aerobic composting bacteria | 81% removal in 35 days | neptjournal.com |

| Dioxin-contaminated soil | Co-composting with food waste | 70% of PCDD/F degraded in 49 days | neptjournal.com |

Table 2: Catalytic Oxidation of Cyclohexane

| Catalyst | Oxidant | Product(s) | Conversion/Yield | Reference |

| [Fe(HL)(NO₃)(H₂O)₂]NO₃ | H₂O₂ | Cyclohexanol, Cyclohexanone | 38% total yield (optimized MW) | mdpi.com |

| TiZrCo metallic catalysts | O₂ | 2-Cyclohexen-1-one | 92.2% conversion | mdpi.com |

Challenges and Future Directions in 5,5 Dimethyl 2 Nitrocyclohexane 1,3 Dione Research

Overcoming Synthetic Hurdles for 5,5-Dimethyl-2-nitrocyclohexane-1,3-dione and its Analogues

The synthesis of this compound involves the nitration of its precursor, 5,5-dimethylcyclohexane-1,3-dione (B117516) (also known as dimedone). While the synthesis of dimedone itself is well-established, the introduction of the nitro group at the C2 position presents several challenges characteristic of nitration reactions. studycorgi.comwikipedia.org Traditional nitration methods often employ harsh reagents like mixed nitric and sulfuric acids, which can lead to oxidation, poly-nitration, and other side reactions, particularly with a substrate containing two activating carbonyl groups. nih.gov Achieving high regioselectivity and yield while maintaining the integrity of the dione (B5365651) ring is a primary hurdle. numberanalytics.com

Future research is focused on developing milder and more selective nitration protocols. These advanced strategies aim to circumvent the issues associated with strongly acidic and oxidative conditions. Several promising approaches are being explored: